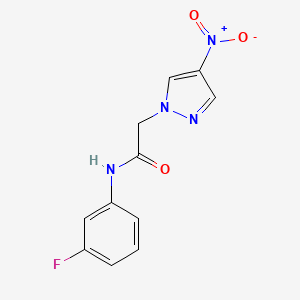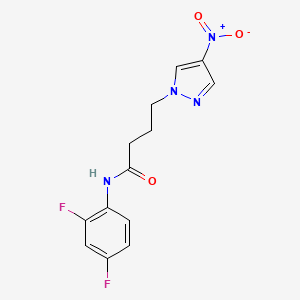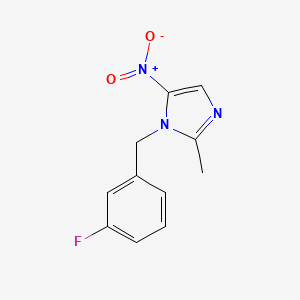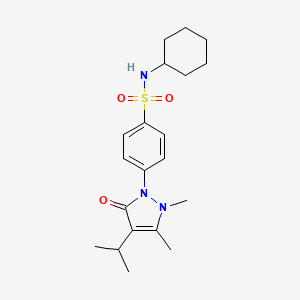![molecular formula C15H20N2O4S B3746537 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B3746537.png)
1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
描述
Synthesis Analysis
The synthesis of this compound involves processes for the preparation of 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one . These processes are simple, eco-friendly, cost-effective, reproducible, robust and are well amenable on an industrial scale .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C24H32N2O2 .Chemical Reactions Analysis
The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides . There are no literature precedents for the synthesis of this type of compounds and their reactions with sulfonyl azides have not been explored before .作用机制
The mechanism of action of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one for lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that it may not be readily available in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and specific drugs. Additionally, the synthesis method could be optimized to improve yields and reduce costs, making the compound more widely available for research purposes.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its unique structure and properties have been extensively studied, and its mechanism of action and biochemical and physiological effects have been elucidated to some extent. Further research is needed to fully understand its potential and to develop more effective drugs based on its structure.
科学研究应用
1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3-methyl-4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-12-11-13(17-6-2-3-15(17)18)4-5-14(12)22(19,20)16-7-9-21-10-8-16/h4-5,11H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUXETXBHTWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-chlorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746465.png)
![N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide](/img/structure/B3746467.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3746475.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3746476.png)


![N-[2-(methylthio)phenyl]-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3746503.png)
![7-benzyl-8-[(3-fluorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3746504.png)

![methyl 4,5-dimethoxy-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3746522.png)
![11-(pyridin-2-ylthio)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3746530.png)

